molecular formula C11H17NS B1364430 2-(5-Methyl-2-thienyl)azepane CAS No. 527674-20-0

2-(5-Methyl-2-thienyl)azepane

Cat. No.: B1364430
CAS No.: 527674-20-0
M. Wt: 195.33 g/mol
InChI Key: HTNOJSJPYSIFDC-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thienyl)azepane is a heterocyclic compound that belongs to the class of azepanes. It features a six-membered ring containing a nitrogen atom and a sulfur atom. This compound has been found to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.

Scientific Research Applications

2-(5-Methyl-2-thienyl)azepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activities make it a candidate for studying anticonvulsant, analgesic, and anti-inflammatory effects.

    Industry: Used in manufacturing processes to improve product quality and efficiency.

Future Directions

Azepane-based compounds like “2-(5-Methyl-2-thienyl)azepane” continue to be of great interest in synthetic organic chemistry due to their potential biological activities . Future research may focus on developing new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles .

Mechanism of Action

Target of Action

It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that the compound can be converted into 2-methyl-6-(5-methyl-2-thienyl)-3h-azepine under the action of super bases . This suggests that the compound may undergo chemical transformations in the presence of certain catalysts, potentially leading to changes in its interactions with its targets.

Result of Action

The compound’s use in proteomics research suggests that it may have effects on protein expression or function.

Biochemical Analysis

Biochemical Properties

2-(5-Methyl-2-thienyl)azepane plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity. For instance, this compound may act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it may affect cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and influence their activity. This binding may result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound may influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may accumulate in specific compartments or organelles, where it exerts its effects . The localization and accumulation of the compound are critical factors that determine its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, this compound may localize to the mitochondria, where it affects mitochondrial function and energy production . The subcellular localization of this compound is a critical determinant of its biochemical activity and overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide and potassium hydroxide in dimethyl sulfoxide .

Industrial Production Methods

In industrial settings, the production of 2-(5-Methyl-2-thienyl)azepane may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-thienyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophenes .

Comparison with Similar Compounds

Similar Compounds

    Azepane: A cyclic secondary amine with a similar ring structure but lacking the thiophene moiety.

    Thiophene: A sulfur-containing heterocycle that forms the basis of the thiophene ring in 2-(5-Methyl-2-thienyl)azepane.

Uniqueness

This compound is unique due to its combined azepane and thiophene structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-9-6-7-11(13-9)10-5-3-2-4-8-12-10/h6-7,10,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNOJSJPYSIFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393192
Record name 2-(5-methyl-2-thienyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527674-20-0
Record name 2-(5-methyl-2-thienyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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